Ethyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate
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Description
Ethyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C13H19N3O3 and its molecular weight is 265.313. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis Applications
Phosphine-catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in [4 + 2] annulation reactions with N-tosylimines, mediated by an organic phosphine catalyst. This process yields ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, showcasing complete regioselectivity and excellent yields. This method's mechanistic insights have expanded the reaction scope, providing access to a variety of ethyl 2,6-cis-disubstituted tetrahydropyridine derivatives with high diastereoselectivities (Zhu, Lan, & Kwon, 2003).
Material Science Exploration
Computational Study on Pyrrole Derivatives : A detailed computational study on a pyrrole chalcone derivative synthesized via aldol condensation, ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC), reveals its potential for creating heterocyclic compounds through nucleophilic attack. Quantum chemical calculations correlate well with experimental data, highlighting its utility in designing materials with specific interactions and properties (Singh, Rawat, & Sahu, 2014).
Medicinal Chemistry Developments
Antimicrobial Activity : Research into pyrido and thieno derivatives of pyrimidines has unveiled compounds with promising antimicrobial activities against Staphylococcus aureus. This includes the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties, demonstrating the role of ethyl pyrimidine derivatives in developing novel antimicrobial agents (Sirakanyan, Spinelli, Geronikaki, & Hovakimyan, 2015).
Antioxidant Activity : Ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate and its derivatives have been synthesized and shown to exhibit significant antioxidant activity. These findings indicate the potential of ethyl pyrimidine derivatives in oxidative stress-related diseases and conditions (Zaki et al., 2017).
Nonlinear Optical (NLO) Properties
Electronic and NLO Exploration : The study of thiopyrimidine derivatives has highlighted their significant potential in nonlinear optics (NLO) fields, with specific derivatives showing larger NLO properties compared to standard molecules. This suggests their utility in optoelectronic applications and as pharmacophores due to their promising applications in medicine (Hussain et al., 2020).
Properties
IUPAC Name |
ethyl 3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-4-18-13(17)16-6-5-11(8-16)19-12-14-9(2)7-10(3)15-12/h7,11H,4-6,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDQZIYGNNFGJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(C1)OC2=NC(=CC(=N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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